molecular formula C7H7BBrFO2 B3031049 4-(Bromomethyl)-2-fluorobenzeneboronic acid CAS No. 1331945-16-4

4-(Bromomethyl)-2-fluorobenzeneboronic acid

Cat. No. B3031049
M. Wt: 232.84
InChI Key: ONKOGRPSKARZGM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorobenzeneboronic acid is a compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can provide insights into the properties and reactivity of the compound . For instance, the synthesis of related aryl boronic acids and their subsequent transformations into aryl halides are discussed . Additionally, the use of bromomethyl groups in fluorescence reagents for carboxylic acids is described , and the photoreduction of bromonitrobenzene is studied . These papers suggest that the compound of interest may be used in similar synthetic and analytical applications.

Synthesis Analysis

The synthesis of related compounds involves the transformation of aryl boronic acids into aryl halides using halodeboronation reactions . This process is catalyzed by sodium methoxide and uses 1,3-dihalo-5,5-dimethylhydantoin as a halogen source. The synthesis of 2-fluoro-4-bromobiphenyl, a compound structurally similar to the one of interest, has been reported using a practical method involving bromination of 2-fluoroaniline . These methods could potentially be adapted for the synthesis of 4-(Bromomethyl)-2-fluorobenzeneboronic acid.

Molecular Structure Analysis

While the molecular structure of 4-(Bromomethyl)-2-fluorobenzeneboronic acid is not directly analyzed in the provided papers, the structure of similar compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene, has been confirmed using NMR and GC/MS techniques . These analytical methods could be employed to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of bromomethyl groups in the presence of carboxylic acids has been studied, showing that they can react to form ester derivatives . Additionally, the photoreduction of bromonitrobenzene has been investigated, indicating that bromo compounds can undergo photochemical reactions . These studies suggest that 4-(Bromomethyl)-2-fluorobenzeneboronic acid may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)-2-fluorobenzeneboronic acid are not directly reported in the provided papers. However, the properties of related bromomethyl compounds, such as their reactivity with carboxylic acids and their behavior under photoreduction conditions , provide some indication of the properties that could be expected for the compound of interest. The synthesis of similar compounds, such as 2-fluoro-4-bromobiphenyl, suggests that the compound may be stable under certain synthetic conditions .

Scientific Research Applications

Synthesis of Key Intermediates

4-(Bromomethyl)-2-fluorobenzeneboronic acid plays a crucial role in the synthesis of various chemical compounds. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, can be synthesized using a cross-coupling reaction involving 2-fluoro-4-bromoiodobenzene and phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).

Development of Novel Electrolyte Additives

In the field of lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene (BFMB), a compound related to 4-(Bromomethyl)-2-fluorobenzeneboronic acid, has been studied as a bi-functional electrolyte additive. This additive can polymerize to form a protective film and lower the flammability of the electrolyte, thus enhancing the thermal stability of the batteries (Zhang, 2014).

Synthesis of Fluorinated Benzene Derivatives

The synthesis of fluorinated benzene derivatives, such as 1,2-Bis(bromomethyl)-4-fluorobenzene and 1,4-Bis(bromomethyl)-2-fluorobenzene, has been explored. These compounds are synthesized from precursors like dimethylbenzenamine and p-xylene through processes involving diazotization and bromination, highlighting the versatility of 4-(Bromomethyl)-2-fluorobenzeneboronic acid in synthesizing structurally varied compounds (Guo, 2009; Song, 2007).

Advanced Applications in Analytical Chemistry

In analytical chemistry, compounds like 4-bromomethyl-7methoxycoumarin and 4-bromomethyl-7-acetoxycoumarin have been developed for determining carboxylic acids using high-performance liquid chromatography (HPLC). These compounds, which are related to 4-(Bromomethyl)-2-fluorobenzeneboronic acid, allow the determination of acids at very low levels, demonstrating the compound's utility in sensitive analytical techniques (Yamaguchi et al., 1985; Tsuchiya, Hayashi, Naruse, & Takagi, 1982).

Safety And Hazards

“4-(Bromomethyl)benzoic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[4-(bromomethyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKOGRPSKARZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CBr)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247289
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-fluorobenzeneboronic acid

CAS RN

1331945-16-4
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331945-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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